N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE
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Overview
Description
N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE: is a complex organic compound that features a unique structure combining a furan ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine rings under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Biochemical Research: It can be used to study enzyme interactions and molecular pathways.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-TERT-BUTYL-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-TERT-BUTYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE imparts unique electronic properties, making it distinct from its analogs with thiophene or pyridine rings.
- The combination of the furan, oxadiazole, and azetidine rings in a single molecule provides a unique scaffold for potential applications in various fields.
Properties
IUPAC Name |
N-tert-butyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)16-13(19)18-7-9(8-18)12-15-11(17-21-12)10-5-4-6-20-10/h4-6,9H,7-8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCPXWKSVOWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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